![molecular formula C23H22ClN3O3S B2435834 2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chloro-4-methylphenyl)acetamide CAS No. 899941-20-9](/img/structure/B2435834.png)
2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chloro-4-methylphenyl)acetamide
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Description
This compound contains several functional groups including a benzofuro[3,2-d]pyrimidin-2-yl group, a sulfanyl group, and an acetamide group attached to a 2-chloro-4-methylphenyl group. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the acetamide group could potentially undergo hydrolysis to form an amine and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfanyl group could potentially make this compound more polar and therefore more soluble in polar solvents .Scientific Research Applications
- The 8-azabicyclo[3.2.1]octane scaffold, which is the central core of tropane alkaloids, has interesting biological activities . Researchers have focused on stereoselective methods to prepare this basic structure. STL084926 could serve as a valuable building block for the synthesis of tropane alkaloids, which include compounds like cocaine and atropine.
- The oxa-Michael reaction (also known as oxo-Michael or oxy-Michael) involves the addition of oxygen-containing nucleophiles to α,β-unsaturated carbonyl compounds. STL084926’s unique structure may participate in such reactions, leading to the formation of complex molecules. These reactions have applications in total synthesis, including natural product synthesis .
- A tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction has been developed using allylic silylethers promoted by T+BF4−(tempo oxoammonium tetrafluoroborate)/ZnBr2. This efficient method constructs 8-oxabicyclo[3.2.1]octanes and their analogs from diverse substrates. STL084926’s architecture could be harnessed in similar synthetic pathways .
Tropane Alkaloid Synthesis
Oxa-Michael Reactions
Construction of 8-Oxabicyclo[3.2.1]octanes
Rodriguez, S., Uria, U., Reyes, E., Prieto, L., Rodríguez-Rodríguez, M., Carrillo, L., & Vicario, J. L. (2021). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry, 19(17), 3751–3762. Link Tutorial review: The oxa-Michael reaction: from recent developments to applications in the total synthesis of complex natural products. (2008). Chemical Society Reviews, 37(11), 2391–2402. Link Improved synthesis of 8-oxabicyclo[3.2.1]octanes. (2018). Chemical Communications, 54(3), 255–258. Link
properties
IUPAC Name |
2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chloro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O3S/c1-3-4-11-27-22(29)21-20(15-7-5-6-8-18(15)30-21)26-23(27)31-13-19(28)25-17-10-9-14(2)12-16(17)24/h5-10,12H,3-4,11,13H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VODRAQWRHZBDCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=C(C=C(C=C4)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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